molecular formula C5H7F2N3 B109975 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine CAS No. 1006333-08-9

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No. B109975
Key on ui cas rn: 1006333-08-9
M. Wt: 147.13 g/mol
InChI Key: LMAYRTOWGOVCOR-UHFFFAOYSA-N
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Patent
US08669361B2

Procedure details

1-(2,2-difluoroethyl)-4-nitro-pyrazole (235 mg, 1.33 mmol) was dissolved in methanol (50 mL) and hydrogenated on H-Cube at 50° C. and 40 bar pressure to give 1-(2,2-difluoroethyl)pyrazol-4-amine (183 mg, 93%).
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[CH2:3][N:4]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[N:5]1>CO>[F:1][CH:2]([F:12])[CH2:3][N:4]1[CH:8]=[C:7]([NH2:9])[CH:6]=[N:5]1

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
FC(CN1N=CC(=C1)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CN1N=CC(=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 183 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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